molecular formula C21H20Cl2N2O4 B2816485 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-41-4

3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2816485
CAS No.: 883085-41-4
M. Wt: 435.3
InChI Key: GJULHEOIOZJKBG-UHFFFAOYSA-N
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Description

3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process might be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
  • 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
  • 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Uniqueness

The uniqueness of 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties might include enhanced stability, specific reactivity, or unique biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4/c1-10-7-15(26)18(20(28)24(10)3)17(12-5-6-13(22)14(23)9-12)19-16(27)8-11(2)25(4)21(19)29/h5-9,17,26-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJULHEOIOZJKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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